N-Desmethyltramadol

Catalog No.
S592295
CAS No.
73806-55-0
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyltramadol

CAS Number

73806-55-0

Product Name

N-Desmethyltramadol

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Synonyms

N-demethyltramadol, N-demethyltramadol hydrochloride, N-desmethyltramadol

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Role in Tramadol Metabolism:

  • NDT is formed in the liver by the action of specific enzymes known as cytochromes P450, particularly CYP2B6 and CYP3A4. Source: National Institutes of Health, [National Center for Biotechnology Information: ]
  • The presence and activity of these enzymes can vary between individuals, leading to differences in how quickly and extensively tramadol is metabolized to NDT. Source: National Institutes of Health, [National Center for Biotechnology Information]

Investigational Properties:

  • Research has explored the potential analgesic effects of NDT, although its role in tramadol's pain-relieving properties remains unclear. Source: National Institutes of Health, [National Center for Biotechnology Information]
  • Studies have also investigated the possibility of NDT contributing to tramadol's dependence and addiction potential. Source: National Institutes of Health, [National Center for Biotechnology Information]

N-Desmethyltramadol is a significant metabolite of tramadol, a synthetic analgesic commonly used for pain management. It is classified as an organic compound belonging to the anisole family, characterized by the presence of a methoxybenzene group. The chemical formula for N-Desmethyltramadol is C15H23NO2C_{15}H_{23}NO_{2}, and it has a molecular weight of approximately 249.354 g/mol. Its IUPAC name is (1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol .

As mentioned earlier, NDT itself is not considered to have a direct pain-relieving effect. However, it can be further metabolized into N,O-didesmethyltramadol, which is a more potent pain reliever than tramadol []. This two-step process highlights the complex metabolic pathway of tramadol and the role of metabolites in its overall action.

There is no data available on the specific safety profile of NDT. However, considering its origin from tramadol, it's likely to share some similar risks. Tramadol can cause side effects like drowsiness, nausea, constipation, and seizures at high doses [].

N-Desmethyltramadol participates in various enzymatic reactions within the human body. It can be biosynthesized from tramadol through the action of cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4. This metabolic pathway leads to the formation of other metabolites, including N,N-didesmethyltramadol and formaldehyde . The compound exhibits basic properties due to its pKa, which influences its reactivity and interaction with biological systems.

N-Desmethyltramadol exhibits pharmacological activity primarily as an analgesic agent. It acts as a μ-opioid receptor agonist, contributing to the analgesic effects seen with tramadol. Additionally, it has been noted for its lower affinity for δ- and κ-opioid receptors compared to its parent compound . The compound's unique pharmacological profile includes norepinephrine reuptake inhibition, which may enhance its analgesic efficacy in certain pain conditions .

Interaction studies involving N-Desmethyltramadol focus on its metabolic pathways and potential drug interactions. Given that it is metabolized by cytochrome P450 enzymes, co-administration with other drugs that influence these enzymes may alter its efficacy and safety profile. For instance, drugs that inhibit CYP2B6 or CYP3A4 could lead to increased levels of N-Desmethyltramadol, potentially enhancing its effects or side effects .

N-Desmethyltramadol shares structural similarities with several other compounds, particularly those related to tramadol's metabolic pathway. Here are some comparable compounds:

Compound NameStructure SimilarityKey Differences
TramadolParent compoundHas additional methyl groups affecting metabolism
O-DesmethyltramadolStructural isomerMore potent analgesic; directly active
N,N-DidesmethyltramadolTwo demethylationsFurther metabolite with distinct pharmacological effects
CodeineStructural similarityDifferent metabolic pathways; primarily a prodrug

N-Desmethyltramadol's uniqueness lies in its specific action as a metabolite that retains significant pharmacological activity while being less potent than O-desmethyltramadol but more active than many other metabolites like N,N-didesmethyltramadol .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

249.172878976 g/mol

Monoisotopic Mass

249.172878976 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Metabolism Metabolites

N-desmethyltramadol is a known human metabolite of tramadol.

Use Classification

Pharmaceuticals -> Transformation products

Dates

Modify: 2023-08-15

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